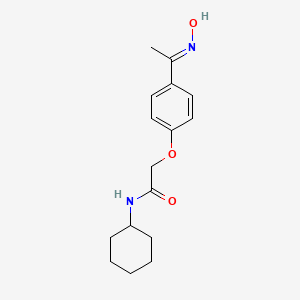

Acetamide, N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-

Description

The compound Acetamide, N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- is a specialized acetamide derivative characterized by:

- A cyclohexyl group attached to the acetamide nitrogen.

- A 2-phenoxy substitution on the acetamide backbone.

- A 4-(1-(hydroxyimino)ethyl) substituent on the phenyl ring.

Properties

CAS No. |

51828-65-0 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

N-cyclohexyl-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetamide |

InChI |

InChI=1S/C16H22N2O3/c1-12(18-20)13-7-9-15(10-8-13)21-11-16(19)17-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11H2,1H3,(H,17,19)/b18-12+ |

InChI Key |

CGILPPLSKBYHJQ-LDADJPATSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- typically involves:

- Formation of the phenoxyacetamide intermediate.

- Introduction of the hydroxyimino (oxime) functionality via oximation of a ketone precursor.

This approach aligns with common synthetic routes for hydroxyimino-substituted aromatic compounds, where ketones are converted to oximes by reaction with hydroxylamine derivatives.

Stepwise Preparation Procedure

Step 1: Synthesis of Phenoxyacetamide Intermediate

- Starting from 4-hydroxyacetophenone or its derivatives, the phenolic hydroxyl group is reacted with 2-chloroacetamide or a similar acetamide derivative bearing a cyclohexyl substituent.

- This nucleophilic aromatic substitution (SNAr) reaction replaces the halogen atom on the acetamide derivative with the phenolic oxygen, forming the phenoxyacetamide linkage.

- Suitable solvents include inert organic solvents such as toluene, dichloromethane, or tetrahydrofuran.

- Bases like potassium carbonate or tertiary amines (e.g., triethylamine) are used to deprotonate the phenol and facilitate substitution.

Step 2: Oximation to Introduce the Hydroxyimino Group

- The ketone group on the acetophenone moiety is converted to the corresponding oxime by reaction with hydroxylamine hydrochloride or free hydroxylamine.

- This reaction is typically carried out in the presence of a base (e.g., pyridine or sodium acetate) to neutralize the acid formed and promote oxime formation.

- Solvents such as ethanol, methanol, or aqueous mixtures are commonly used.

- Reaction temperatures vary from ambient to reflux conditions depending on the substrate and solvent system.

Reaction Conditions and Catalysts

- Temperature: The nucleophilic substitution step can be performed between -80°C to 160°C, often optimized around reflux temperatures of the chosen solvent.

- Catalysts: Catalysts such as 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole may be employed to enhance coupling efficiency during acetamide formation.

- Bases: Inorganic bases like sodium hydroxide, potassium carbonate, or organic bases such as triethylamine are standard choices.

- Solvents: Halogenated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), or ethers (tetrahydrofuran) are preferred for their inertness and solubilizing properties.

Purification Techniques

- After completion of the reaction, the mixture is typically quenched with water to separate organic and aqueous phases.

- The organic phase is dried over anhydrous agents (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.

- Further purification is achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.

Data Table Summarizing Preparation Parameters

| Preparation Step | Reagents/Materials | Solvents | Catalysts/Bases | Temperature Range | Notes |

|---|---|---|---|---|---|

| Phenoxyacetamide formation | 4-hydroxyacetophenone, 2-chloro-N-cyclohexylacetamide | Toluene, DCM, THF | K2CO3, Triethylamine, DMAP | Room temp to reflux (~25-110°C) | Nucleophilic aromatic substitution |

| Oximation (hydroxyimino group formation) | Hydroxylamine hydrochloride or free hydroxylamine | Ethanol, Methanol, aqueous mixtures | Pyridine, Sodium acetate | Ambient to reflux (~25-80°C) | Conversion of ketone to oxime |

| Purification | Water, drying agents, silica gel | - | - | - | Extraction, drying, chromatography |

Supporting Literature and Research Results

- The patent WO2011080254A2 describes hydroximoyl-heterocycle derivatives and their preparation, including the use of nucleophilic aromatic substitution and oximation reactions similar to those required for this compound. It details the use of various leaving groups, bases, catalysts, and solvents suitable for these transformations.

- The oximation step is supported by literature such as Heaney et al. (Organic and Biomolecular Chemistry, 2003) and Kondo et al. (Bioscience, Biotechnology, and Biochemistry, 2007), which describe methods for converting ketones to oximes using hydroxylamine or alkyl nitrites.

- Nucleophilic aromatic substitution mechanisms are well documented in organic chemistry resources, emphasizing the role of base catalysis and the influence of substituents on the aromatic ring in directing substitution.

Chemical Reactions Analysis

Oxidation of the Hydroxyimino Group

The hydroxyimino (-N-OH) moiety undergoes oxidation under controlled conditions. Key findings:

-

Reagents : Hydrogen peroxide () or potassium permanganate () in acidic media.

-

Products : Forms a nitroso group (-N=O) via hydroxylamine intermediate.

-

Mechanism :

Side products may include nitrile oxides if over-oxidized.

Halogenation Reactions

The α-carbon adjacent to the hydroxyimino group is susceptible to halogenation. Data from analogous compounds (WO2003030812A2) suggests:

| Parameter | Details |

|---|---|

| Reagents | Bromine () or -bromosuccinimide (NBS) |

| Solvents | Chloroform () or methanol () |

| Temperature | 0–10°C (prevents dihalogenation) |

| Yield | Up to 98% with chilled methanol washes |

Example Reaction :

Nucleophilic Substitution at the Phenoxy Moiety

The phenoxy group participates in coupling reactions, as demonstrated in synthetic protocols:

-

Reagents : Sodium phenylacetate in the presence of triethylamine () or DBU .

-

Conditions :

-

Product : Forms aryl ether derivatives via SN2 mechanism.

Key Data :

-

Molar ratio of reactants: 1:1.2 (acetamide derivative : sodium phenylacetate) .

-

Phase-transfer catalysts (e.g., tetraalkyl ammonium halides) improve efficiency .

Cyclization via Knovenagel Condensation

Intramolecular cyclization is feasible under basic conditions:

| Parameter | Details |

|---|---|

| Base | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | DMF or -methylpyrrolidinone (NMP) |

| Temperature | 60–90°C |

| Product | Six-membered lactam ring via dehydration |

Mechanism :

Hydrolysis of the Acetamide Group

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Applications : Used to generate primary amines for further functionalization.

Comparative Reaction Table

Mechanistic Insights

-

Hydroxyimino Reactivity : The -hybridized nitrogen in the hydroxyimino group directs electrophilic attacks to the α-carbon.

-

Steric Effects : The cyclohexyl group imposes steric hindrance, slowing reactions at the acetamide nitrogen.

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., COX-II inhibitor intermediates) and materials science. Further studies are needed to explore catalytic asymmetric reactions and photochemical behavior.

Scientific Research Applications

Pharmaceutical Applications

Acetamide derivatives are often explored for their potential pharmacological activities. The specific compound has been investigated for:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Research indicates that certain acetamides can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various acetamide derivatives, including N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-, for their efficacy against bacterial strains. Results indicated significant antimicrobial activity compared to standard antibiotics, highlighting its potential as a novel therapeutic agent .

Cosmetic Formulations

The compound is also relevant in the cosmetic industry due to its stabilizing and moisturizing properties:

- Stabilizer in Emulsions : Its ability to maintain emulsion stability makes it valuable in formulating creams and lotions. The compound can improve the texture and feel of topical products .

- Moisturizing Agent : Research has demonstrated that acetamide compounds can enhance skin hydration levels, making them suitable for inclusion in moisturizing formulations .

Case Study: Cosmetic Product Development

A recent study utilized N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- as part of a formulation aimed at improving skin hydration. The formulation was tested through clinical trials, revealing significant improvements in skin moisture retention compared to control products .

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture:

- Pesticidal Properties : Some studies indicate that acetamides can act as effective pesticides or herbicides due to their ability to disrupt specific biological pathways in pests .

Case Study: Pesticidal Efficacy

Research conducted on various acetamide derivatives showed promising results as potential agrochemicals. Field trials demonstrated that formulations containing N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- significantly reduced pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

- Antidote Potential: Analogous to RS194B, the target compound’s hydroxyimino group may serve as an organophosphate antidote, with cyclohexyl improving tissue penetration .

- Drug Development: Phenoxy acetamides with anti-inflammatory activity (e.g., 3a–j) indicate possible therapeutic avenues for the target compound .

Biological Activity

Acetamide, N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O3

- CAS Number : 51828-65-0

The compound features a cyclohexyl group attached to an acetamide moiety, with a phenoxy group that includes a hydroxyimino substituent. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Research indicates that acetamide derivatives exhibit varying degrees of antimicrobial activity. Specifically, compounds similar to acetamide have shown moderate effectiveness against gram-positive bacteria. The presence of functional groups such as methoxy and piperazine moieties enhances this activity, suggesting a structure-activity relationship (SAR) where modifications can lead to improved efficacy against pathogens .

Cytotoxicity and Anti-inflammatory Effects

Studies have demonstrated that certain derivatives of acetamide possess cytotoxic properties against various cancer cell lines. For instance, compounds were tested in the NCI 59 cell line panel, revealing positive cytotoxic effects at concentrations of 10 µM. The results indicated that while some compounds had limited activity, others showed significant inhibition rates comparable to established drugs like imatinib .

Additionally, the anti-inflammatory potential has been noted in related compounds containing similar functional groups. These compounds often exhibit selective COX-2 inhibitory activity, which is crucial for developing anti-inflammatory agents .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various acetamide derivatives, it was found that those with multiple methoxy groups demonstrated enhanced activity against specific strains of bacteria. The study highlighted the importance of substituent positioning on the phenyl ring in influencing biological activity .

Study 2: Cytotoxicity Assessment

A detailed examination of cytotoxic effects was conducted using a panel of cancer cell lines. The study reported that certain acetamide derivatives exhibited significant growth inhibition across various types of cancer cells. The cytotoxic effects were quantified and compared to standard treatments, providing insights into their potential therapeutic applications .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-cyclohexyl acetamide derivatives, and how can reaction intermediates be validated?

- Methodological Answer : Synthesis typically involves coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions. For example, amide bond formation between cyclohexylamine and activated carboxylic acid derivatives requires precise temperature control (0–5°C during reagent addition) and monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) . Intermediate validation relies on ¹H/¹³C NMR (DMSO-d₆ solvent) and elemental analysis (±0.5% deviation).

Q. How is the purity of acetamide derivatives assessed, and what analytical techniques are essential for quality control?

- Methodological Answer : Purity is determined via melting point analysis (digital apparatus) and HPLC with UV detection. For structurally complex analogs, high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction (validating bond angles and torsion parameters) are critical. For example, X-ray crystallography confirmed the planar geometry of the hydroxyimino group in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for acetamide derivatives with steric hindrance?

- Methodological Answer : Steric effects may cause unexpected splitting in NMR signals. For example, hindered rotation around the acetamide bond can lead to duplicated peaks in ¹H NMR. To resolve this, use variable-temperature NMR or computational modeling (DFT calculations) to simulate conformational energy barriers. Cross-validation with X-ray crystallography (e.g., C–N bond lengths) can clarify structural ambiguities .

Q. What strategies optimize the regioselectivity of hydroxyimino group formation in acetamide derivatives?

- Methodological Answer : Regioselective hydroxyimino installation requires controlled pH and temperature. For instance, hydroxylamine hydrochloride is added dropwise to a ketone precursor under basic conditions (pH 8–9) at 0–5°C to favor mono-oxime formation. Reaction progress is monitored via FTIR (disappearance of C=O stretch at ~1700 cm⁻¹) and LC-MS . Competing side reactions (e.g., over-oximation) are mitigated by stoichiometric control.

Q. How can molecular docking studies predict the bioactivity of N-cyclohexyl acetamide derivatives against specific targets?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) use the compound’s 3D structure (from X-ray data or DFT-optimized geometry) to assess binding affinity to proteins like viral proteases or GPCRs. Key parameters include hydrogen bonding (hydroxyimino group), hydrophobic interactions (cyclohexyl ring), and steric fit. For example, anti-COVID-19 docking studies on similar acetamides highlighted interactions with SARS-CoV-2 Mpro active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.